molecular formula C17H20N2O3 B5461602 N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide

N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide

Cat. No. B5461602
M. Wt: 300.35 g/mol
InChI Key: ZCWJIYILEYBNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide, also known as A-366, is a novel and potent selective inhibitor of histone methyltransferase G9a. This compound has gained significant attention in recent years due to its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide selectively inhibits the histone methyltransferase G9a, which is involved in the methylation of histone H3 at lysine 9 (H3K9). This leads to the downregulation of genes involved in cell proliferation and survival, resulting in the inhibition of cancer cell growth. N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has also been shown to inhibit the expression of cancer stem cell markers, which are responsible for tumor initiation and resistance to chemotherapy.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has been shown to have several biochemical and physiological effects. It inhibits the methylation of H3K9, leading to the downregulation of genes involved in cell proliferation and survival. N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide also inhibits the expression of cancer stem cell markers, which are responsible for tumor initiation and resistance to chemotherapy. In addition, N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has been shown to induce apoptosis and cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide is its selectivity for G9a, which minimizes off-target effects. It also has good potency and can be used at low concentrations. However, N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has poor solubility in water, which can make it difficult to work with in some experiments. In addition, N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has not been extensively tested in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for the study of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide. One area of research is the development of more potent and selective inhibitors of G9a. Another area of research is the investigation of the pharmacokinetic properties of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide and its potential use in vivo. In addition, the role of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide in other diseases, such as neurological disorders, should be explored. Finally, the combination of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide with other anticancer agents should be investigated to determine if it can enhance their efficacy.

Synthesis Methods

The synthesis of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide involves a multi-step process that starts with the reaction of 1,2,3,4-tetrahydroisoquinoline with ethyl bromoacetate to produce the corresponding ester. This is followed by a series of reactions, including reduction, alkylation, and cyclization, to yield the final product. The overall yield of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide is around 10%, and the purity can be improved by recrystallization.

Scientific Research Applications

N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells.

properties

IUPAC Name

N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-21-10-9-19-17(20)16-6-5-15(22-16)14-4-2-3-12-11-18-8-7-13(12)14/h2-6,18H,7-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWJIYILEYBNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(O1)C2=CC=CC3=C2CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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